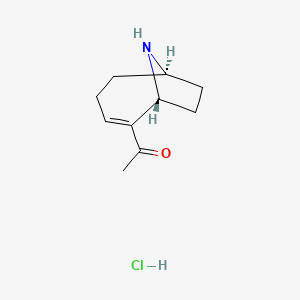

(+)-Anatoxin A hydrochloride

描述

Historical Context of Research on Anatoxin-a

Anatoxin-a, also known as Very Fast Death Factor (VFDF), is a bicyclic secondary amine alkaloid with potent neurotoxic properties. wikipedia.org Its discovery traces back to the early 1960s in Canada, following incidents of livestock fatalities linked to the consumption of water from a lake experiencing a significant algal bloom. wa.gov This event spurred research into cyanobacterial toxins, leading to the eventual isolation of anatoxin-a in 1972. wikipedia.orgnih.gov The toxin was identified as the causative agent in the poisoning of wild and domestic animals in North America and Europe, which fueled scientific interest in the compound. nih.gov

Early research focused on identifying the producing organisms and characterizing the toxin's structure and effects. Initially isolated from the cyanobacterium Anabaena flos-aquae, it was later found to be produced by multiple genera of freshwater cyanobacteria. wikipedia.orgnih.govnih.gov In 1977, Devlin and colleagues elucidated the bicyclic amine structure of anatoxin-a. wikipedia.org Their experiments, along with others, noted the rapid onset of its effects, leading to the descriptive name "Very Fast Death Factor." wikipedia.org The structure was further confirmed by crystallographic methods using the N-acetyl derivative and the synthetic hydrochloride salt. nih.gov The absolute configuration of the naturally occurring (+)-enantiomer was determined through synthesis, starting from (-)-cocaine. nih.gov These foundational studies established anatoxin-a as a potent neurotoxin and paved the way for more detailed investigations into its mechanism of action.

Significance of (+)-Anatoxin A Hydrochloride as a Research Tool

The hydrochloride salt of (+)-anatoxin-a is a crucial tool in academic research, primarily due to its specific and potent action on nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgnih.gov These receptors are ligand-gated ion channels that are fundamental to signal transmission in the central and peripheral nervous systems. nih.gov (+)-Anatoxin-a acts as a potent agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. wikipedia.orgnih.gov Its high affinity for nAChRs, approximately 20 times greater than that of acetylcholine for the muscle-type receptor, makes it an invaluable probe for studying receptor function. wikipedia.org

A key advantage of using (+)-anatoxin-a in research is its chemical stability and specificity. Unlike acetylcholine, it is not broken down by the enzyme acetylcholinesterase, which allows for more controlled experimental conditions to study receptor activation and desensitization. nih.gov Furthermore, it shows over 100-fold greater selectivity for nicotinic receptors compared to muscarinic acetylcholine receptors, enabling the specific investigation of the nicotinic cholinergic system. wikipedia.org

The stereoselectivity of anatoxin-a is also highly significant for research. The naturally occurring (+)-enantiomer is substantially more potent than the synthetic (–)-enantiomer. wikipedia.org For instance, at rat brain nAChR binding sites, the IC50 (a measure of inhibitory concentration) of (+)-anatoxin-a is 0.34 nM, whereas for the (-)-enantiomer it is 390 nM, highlighting the high degree of enantiospecificity. nih.gov This property allows researchers to investigate the precise structural requirements for ligand binding and receptor activation. The combination of its potency, specificity, and the availability of synthetic strategies has facilitated the development of pharmacophore models for nAChR subtypes and the exploration of quantitative structure-activity relationships (QSAR) for nicotinic ligands. nih.gov

Scope and Research Focus of the Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. The scope is strictly limited to the foundational aspects of the compound. The first section details the historical context, tracing the discovery and initial characterization of anatoxin-a. The subsequent section elaborates on the significance of this compound as a specialized tool in scientific inquiry, particularly in the field of neuropharmacology for the study of nicotinic acetylcholine receptors. The content is based on detailed research findings and excludes any information regarding dosage, administration, or safety profiles to maintain a purely academic and chemical focus.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO · HCl | nih.govlgcstandards.com |

| Molecular Weight | 201.7 g/mol | nih.gov |

| CAS Number | 64314-16-5 | lgcstandards.com |

| Alternate CAS | 64285-06-9 (free base) | wikipedia.orglgcstandards.com |

| pKa | 9.4 | nih.govnih.gov |

| Appearance | Nearly colorless glass (hydrochloride) | cdnsciencepub.com |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anatoxin-a |

| Homoanatoxin (B127484) |

| Acetylcholine |

| (-)-Cocaine |

| N-acetyl anatoxin-a |

| (-)-Nicotine |

| Epibatidine |

Structure

3D Structure of Parent

属性

分子式 |

C10H16ClNO |

|---|---|

分子量 |

201.69 g/mol |

IUPAC 名称 |

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H/t8-,10-;/m1./s1 |

InChI 键 |

ZYFLQFXDHYWQMQ-GHXDPTCOSA-N |

手性 SMILES |

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.Cl |

规范 SMILES |

CC(=O)C1=CCCC2CCC1N2.Cl |

产品来源 |

United States |

Biosynthesis and Elucidation of Biogenetic Pathways for + Anatoxin a

Cyanobacterial Producers of (+)-Anatoxin A

(+)-Anatoxin A is not produced by all cyanobacteria; its synthesis is limited to specific species and strains within this diverse phylum. The identification of these producers and their geographical distribution is crucial for monitoring and managing the risks associated with this potent neurotoxin.

Anatoxin-a was first identified in the 1970s from an Anabaena flos-aquae strain isolated from Burton Lake, Canada. nih.gov Since then, the list of known anatoxin-a producers has expanded to include a range of cyanobacterial genera. These primarily include filamentous, and often bloom-forming, species.

Initial discoveries implicated genera such as Anabaena, Oscillatoria, and Aphanizomenon as the most common producers of anatoxin-a and its analog, homoanatoxin-a. nih.govasm.org More recent and comprehensive studies have identified a broader array of producers. The genera known to produce anatoxin-a now include Chrysosporum (formerly Aphanizomenon), Cuspidothrix, Cylindrospermopsis, Cylindrospermum, Dolichospermum (formerly Anabaena), Microcystis, Oscillatoria, Planktothrix, Phormidium, Raphidiopsis, Tychonema, and Woronichinia. epa.govepa.gov

Specific strains that have been identified and studied for their anatoxin-a production include Anabaena sp. strain 37, isolated from a cyanobacterial bloom in Lake Sääskjärvi, and Oscillatoria sp. strain PCC 6506. nih.gov The identification of producing species is an ongoing area of research, with new producers being discovered, such as Tychonema bourrellyi, which was identified as a producer in Lake Garda, Italy. d-nb.info Benthic (bottom-dwelling) cyanobacteria, particularly species of Microcoleus (some formerly classified as Phormidium), are increasingly recognized as significant anatoxin-a producers in riverine ecosystems. uchicago.eduplos.org

It is important to note that not all strains within a producer species will necessarily synthesize the toxin. nih.gov The presence of the genetic machinery for anatoxin-a production is strain-specific.

| Genus | Selected Producer Species/Strains | References |

| Anabaena / Dolichospermum | Anabaena flos-aquae, Anabaena lemmermannii, Anabaena sp. strain 37 | nih.govepa.gov |

| Oscillatoria / Planktothrix | Oscillatoria sp. PCC 6506, Planktothrix rubescens | nih.govmdpi.com |

| Aphanizomenon / Chrysosporum | Aphanizomenon flos-aquae, Chrysosporum ovalisporum | asm.orgepa.gov |

| Cylindrospermum | Cylindrospermum stagnale PCC 7417 | researchgate.netnih.gov |

| Tychonema | Tychonema bourrellyi | d-nb.info |

| Microcoleus / Phormidium | Microcoleus sp. | uchicago.edu |

| Cuspidothrix | Cuspidothrix issatschenkoi | epa.govresearchgate.net |

| Raphidiopsis | Raphidiopsis mediterranea | epa.gov |

Anatoxin-a producing cyanobacteria have a global distribution, having been identified in freshwater bodies across Europe, North America, Asia, and Africa. mdpi.comnih.govresearchgate.net Their presence has been documented in a variety of aquatic environments, from lakes and ponds to rivers and brackish waters. nih.govd-nb.info

In Europe, anatoxin-a producers have been reported in countries such as Finland, Italy, and Portugal. nih.govd-nb.inforesearchgate.net For instance, Anabaena and Oscillatoria have been identified as potential anatoxin producers in Finnish fresh waters and the Baltic Sea. researchgate.net In North America, anatoxin-a has been detected in water bodies in states like Wisconsin and Florida in the USA, and was first isolated in Canada. nih.govresearchgate.net The Eel River in Northern California is a notable location where benthic cyanobacterial mats produce anatoxin-a. plos.org

There appears to be a geographical segregation of neurotoxin production in some species. For example, American and European isolates of Anabaena circinalis have been found to produce only anatoxin-a, whereas Australian isolates of the same species exclusively produce paralytic shellfish poisons (PSPs). nih.gov This suggests distinct evolutionary pressures or genetic lineages within the same species across different continents. The widespread detection of anatoxin-a in diverse geographical locations highlights the global nature of the threat posed by these neurotoxin-producing cyanobacteria. mdpi.com

Genetic Basis of (+)-Anatoxin A Biosynthesis: The ana Cluster

The ability of certain cyanobacteria to produce (+)-Anatoxin A is encoded within a specific biosynthetic gene cluster (BGC), designated as the ana cluster. The discovery and characterization of this gene cluster have been pivotal in understanding the molecular mechanisms of anatoxin-a synthesis.

The anatoxin synthetase gene cluster was first identified and described in Oscillatoria sp. strain PCC 6506. nih.govresearchgate.net Subsequent research identified a highly similar cluster in Anabaena sp. strain 37. nih.gov The ana cluster in these organisms spans approximately 29-30 kb and typically contains a core set of genes designated anaA through anaG, and sometimes includes additional open reading frames like orf1 or anaH. nih.govresearchgate.net

The genes within the ana cluster encode the various enzymes required for the step-by-step assembly of the anatoxin-a molecule. While the gene content is largely conserved among different producing strains, the organization of the genes within the cluster can differ. For example, in Anabaena sp. 37, the biosynthetic genes are found in two separate clusters, with anaA and a putative cyclase gene (orf1) separated from the main anaB-G cluster, whereas in Oscillatoria sp. PCC 6506, the genes are organized in a single contiguous cluster. nih.gov

The functions of the proteins encoded by the core ana genes have been predicted based on sequence homology and, in some cases, confirmed through biochemical studies. researchgate.netnih.gov

| Gene | Predicted Protein Function | Role in Biosynthesis | References |

| anaA | Type II Thioesterase (TE) | Catalyzes the final cyclization and release of the completed anatoxin-a molecule from the PKS/NRPS complex. | researchgate.net |

| anaB | Prolyl-acyl carrier protein oxidase | Oxidizes proline attached to the acyl carrier protein (AnaD). | researchgate.netnih.gov |

| anaC | Adenylation (A) domain protein | Activates the starter unit, L-proline, and loads it onto the acyl carrier protein (AnaD). | nih.govresearchgate.net |

| anaD | Acyl Carrier Protein (ACP) | Binds the growing polyketide chain during synthesis. | researchgate.net |

| anaE | Polyketide Synthase (PKS) Module | The first PKS module, responsible for the initial chain elongation step. | researchgate.netsci-hub.st |

| anaF | Polyketide Synthase (PKS) Module | The second PKS module, involved in further elongation of the polyketide chain. | researchgate.netsci-hub.st |

| anaG | Polyketide Synthase (PKS) Module | The final PKS module in the assembly line. In homoanatoxin-a producers, this module contains a methyltransferase domain. | researchgate.netsci-hub.st |

| anaH | Putative transporter | May be involved in the export of anatoxin-a out of the cell. | researchgate.net |

The biosynthesis of (+)-Anatoxin A is a classic example of a pathway that utilizes a hybrid Nonribosomal Peptide Synthetase (NRPS) and Type I modular Polyketide Synthase (PKS) system. researchgate.netmdpi.com

The process is initiated by an NRPS-like mechanism. The anaC gene encodes an adenylation (A) domain that specifically recognizes, activates, and transfers the amino acid L-proline (the starter unit) to the acyl carrier protein (ACP) encoded by anaD. nih.govresearchgate.net

Following this initiation, the biosynthesis proceeds via a PKS assembly line. The proline, now attached to AnaD, is acted upon by three large, modular PKS enzymes encoded by anaE, anaF, and anaG. sci-hub.st Each PKS module contains a set of catalytic domains that are responsible for the sequential addition and modification of two-carbon units derived from malonyl-CoA, thus elongating the molecular backbone. nih.gov The domains typically found in these PKS modules include Ketosynthase (KS), Acyltransferase (AT), and Ketoreductase (KR), which collectively build the polyketide chain. researchgate.net

The final step in the synthesis is the cyclization and release of the bicyclic amine structure of anatoxin-a. This is catalyzed by a Type II thioesterase, encoded by the anaA gene. researchgate.net This enzyme hydrolyzes the thioester bond linking the completed chain to the PKS complex, facilitating the intramolecular cyclization that forms the characteristic azabicyclo[4.2.1]nonane ring system of anatoxin-a. researchgate.net

The distribution of the ana gene cluster among cyanobacteria is patchy, meaning it is found in distantly related genera but is not present in all strains of a given species. frontiersin.org This distribution pattern, along with sequence analyses, suggests that horizontal gene transfer (HGT) has played a significant role in the dissemination of the ana cluster among different cyanobacterial lineages. frontiersin.orgfrontiersin.org

Sequence comparisons between the ana gene clusters from different producers, such as Oscillatoria sp. PCC 6506 and Anabaena sp. 37, reveal high similarity in the coding sequences (81.6% to 89.2% gene identity), which points to a common evolutionary origin. nih.gov However, differences in gene organization, as noted between these two strains, indicate that rearrangements and modifications have occurred following the transfer events. nih.gov

Mechanistic Elucidation of (+)-Anatoxin A Biosynthesis

The biosynthesis of (+)-Anatoxin A, a potent neurotoxin produced by various cyanobacteria, involves a fascinating interplay of precursor molecules and specialized enzymes. nih.govsci-hub.st Extensive research has unraveled the intricate molecular machinery responsible for the assembly of this complex bicyclic alkaloid. The pathway is initiated by the amino acid L-proline and proceeds through a series of enzymatic reactions orchestrated by a modular polyketide synthase (PKS) system. researchgate.netacs.org

Precursor Incorporation Studies in Anatoxin A Formation (e.g., L-Proline, Glutamic Acid, Acetate)

Early investigations into the biogenesis of anatoxin-a focused on identifying the fundamental building blocks that contribute to its unique chemical structure. Through isotopic labeling studies, researchers have definitively established the precursor molecules that are incorporated into the final toxin.

L-Proline as the Starter Unit: It is now well-established that L-proline serves as the primary precursor for the bicyclic core of anatoxin-a. acs.orgacs.org Isotopic labeling experiments using L-[U-¹³C-¹⁵N]proline demonstrated a high incorporation of all carbon and nitrogen atoms from proline into the bicyclic moiety of the related compound, homoanatoxin-a, confirming its role as the starter unit for the polyketide synthase pathway. acs.org While glutamic acid can be a metabolic precursor to proline, direct feeding studies with labeled glutamic acid showed that the nitrogen atom was lost, likely through transamination, suggesting that glutamic acid itself is not the direct substrate for the initial enzyme in the pathway. acs.org

Acetate (B1210297) Incorporation: In addition to proline, acetate units are utilized for the elongation of the polyketide chain. acs.orgwikipedia.org Isotopic incorporation experiments have confirmed the role of acetate in forming the carbon backbone of the molecule. acs.org This dual-precursor system, drawing from both amino acid and polyketide metabolism, highlights the hybrid nature of anatoxin-a biosynthesis.

| Precursor Molecule | Role in (+)-Anatoxin A Biosynthesis | Key Research Finding |

|---|---|---|

| L-Proline | Starter unit for the polyketide synthase pathway, forming the bicyclic core. | High incorporation of all carbon and nitrogen atoms from labeled L-proline into the bicyclic structure of homoanatoxin-a. acs.org |

| Glutamic Acid | Metabolic precursor to L-proline. | Labeled glutamic acid studies showed loss of the nitrogen atom, indicating it is not the direct starter unit. acs.org |

| Acetate | Elongates the polyketide chain. | Isotopic labeling confirms the incorporation of acetate units into the carbon backbone. acs.org |

Enzymatic Steps and Characterization of Key Enzymes in Anatoxin A Pathway (e.g., AnaB)

The biosynthesis of (+)-Anatoxin A is governed by a cluster of genes, termed the 'ana' gene cluster, which encodes the requisite enzymatic machinery. researchgate.netnih.gov In vitro reconstitution of the initial biosynthetic steps has provided significant insights into the function of these enzymes. nih.govacs.org

The process begins with the activation of L-proline by the adenylation protein AnaC, which loads it onto an acyl carrier protein (ACP) called AnaD. researchgate.netnih.gov AnaC is highly specific for L-proline. nih.govacs.org Following this, the enzyme AnaB, a prolyl-ACP dehydrogenase, oxidizes the proline ring to a pyrroline-5-carboxylate intermediate while it is still attached to AnaD. nih.govnih.govacs.org AnaB is an FAD-containing enzyme belonging to the acyl-CoA dehydrogenase superfamily. nih.govacs.org This activated ring then serves as the starter unit for the subsequent polyketide synthase modules (AnaE, AnaF, and AnaG) which are responsible for chain elongation, reduction, cyclization, and methylation. researchgate.net The final step in the proposed pathway is the hydrolysis of the thioester bond and subsequent decarboxylation to yield anatoxin-a. nih.gov

| Enzyme | Gene | Function in (+)-Anatoxin A Biosynthesis |

|---|---|---|

| Adenylation protein | anaC | Activates and loads L-proline onto the acyl carrier protein (AnaD). researchgate.netnih.gov |

| Acyl carrier protein | anaD | Carries the growing polyketide chain. researchgate.netnih.gov |

| Prolyl-ACP dehydrogenase | anaB | Oxidizes the proline ring to form the pyrroline-5-carboxylate intermediate. nih.govnih.govacs.org |

| Polyketide synthases | anaE, anaF, anaG | Responsible for chain elongation, reduction, cyclization, and methylation. researchgate.net |

Proposed Biogenetic Pathways for (+)-Anatoxin A and its Analogues

The elucidation of the 'ana' gene cluster and the characterization of its encoded enzymes have led to a well-supported proposed biogenetic pathway for (+)-Anatoxin A. nih.govsci-hub.st The pathway commences with the AnaC-mediated activation of L-proline and its attachment to the ACP, AnaD. nih.gov The AnaB enzyme then oxidizes the prolyl-AnaD to form dehydroprolyl-AnaD. nih.govacs.org This intermediate is then passed to the modular polyketide synthase machinery.

The polyketide synthases AnaE, AnaF, and AnaG catalyze the successive addition of acetate units, along with reduction and cyclization reactions, to build the characteristic bicyclic structure of anatoxin-a. researchgate.net The biosynthesis of the analogue homoanatoxin-a follows a similar pathway, with an additional methylation step. epa.gov Dihydroanatoxin-a, another analogue, is thought to be produced through the action of an F420-dependent oxidoreductase, an extra enzyme found in the 'ana' cluster of some cyanobacteria. nih.gov Recent studies have also identified carboxy-anatoxins as the penultimate biosynthetic intermediates, suggesting that the final step is a spontaneous, non-enzymatic decarboxylation. acs.org

This detailed understanding of the biogenetic pathway not only provides fundamental knowledge of natural product biosynthesis but also opens avenues for the development of molecular methods to detect potential anatoxin-producing cyanobacteria in the environment. researchgate.netnih.gov

Advanced Synthetic Methodologies for + Anatoxin a and Analogues

Total Synthesis Approaches to (+)-Anatoxin A Hydrochloride

(+)-Anatoxin A is a bicyclic secondary amine alkaloid, chemically identified as 2-acetyl-9-azabicyclo[4.2.1]non-2-ene. nih.gov Its potent neurotoxicity and specific action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist have made it a compelling target for synthetic chemists. researchgate.netnih.gov The development of synthetic routes is crucial not only for providing reliable sources of the natural product for pharmacological studies but also for creating a framework to generate diverse structural analogues. mdpi.com

The biological activity of anatoxin A is highly dependent on its stereochemistry. The naturally occurring (+)-enantiomer is significantly more potent than the unnatural (–)-enantiomer. nih.gov For instance, at rat brain nAChR binding sites, the IC50 of (+)-anatoxin A is 0.34 nM, whereas the value for (–)-anatoxin A is 390 nM, a difference of over a thousand-fold, suggesting the weak activity of the unnatural enantiomer may be due to trace contamination with the (+) form. nih.gov This disparity underscores the critical need for stereoselective and enantiopure synthesis strategies.

The first total synthesis, which also established the absolute configuration of natural (+)-anatoxin A, was accomplished by Edwards, starting from (–)-cocaine. nih.gov This approach leveraged the existing stereochemistry of the starting material to produce the desired enantiomer. More recent syntheses have continued to use chiral pool starting materials to achieve enantiopurity. For example, an efficient route to enantiopure (+)-anatoxin A from (–)-cocaine hydrochloride has been reported, which also proceeds via a ring expansion to form the homotropane skeleton. nih.gov Another strategy successfully synthesized (+)-anatoxin A from (S)-pyroglutamic acid, involving an enyne metathesis as a key step and a notable inversion of chirality through a skeletal rearrangement. researchgate.net

These strategies highlight a common theme in asymmetric synthesis: the use of naturally occurring chiral molecules as a foundation to build complex, stereochemically defined targets.

The central challenge in the synthesis of anatoxin A lies in the efficient construction of its unique 9-azabicyclo[4.2.1]nonane core, also known as a homotropane. This strained bicyclic system, with a nitrogen bridgehead, is a key structural component of several important alkaloids. researchgate.net Synthetic chemists have devised numerous strategies to overcome the hurdles associated with forming this framework.

Historically reviewed methods up to 1996 include:

Ring expansion of tropanes: This involves converting the more readily available tropane (B1204802) skeleton (a [3.2.1] system) into the homotropane [4.2.1] system, as exemplified by the early syntheses using cocaine. researchgate.netnih.gov

Cyclization of cyclooctanes: This approach involves forming the nitrogen bridge across a pre-existing eight-membered ring.

Cyclization of iminium salts: Intramolecular reactions of iminium ions are a powerful tool for forming cyclic amine structures.

Cycloaddition of nitrones: These reactions can rapidly build complexity and establish the bicyclic core.

Electrophilic cyclization of allenes: This method provides another pathway to the desired bicyclic system. researchgate.net

More recent strategies continue to expand this toolkit. A rhodium-catalyzed formal amide insertion reaction has been used to afford a 9-azabicyclo[4.2.1]nonane derivative on a gram scale, which was then converted to a key intermediate. researchgate.net Another innovative approach involves a disrotatory electrocyclic cleavage followed by a transannular cyclization of a bicyclic amine precursor. mit.edu

Over the decades, a variety of synthetic routes have been developed, each with its own set of key reactions and intermediates. These diverse approaches provide flexible platforms for accessing not only anatoxin A but also its analogues.

One efficient synthesis of racemic anatoxin A and its analogues begins with cyclooctadiene. researchgate.net A key sequence involves the cycloaddition of chlorosulfonyl isocyanate with cyclooctadiene, followed by Boc protection of the resulting β-lactam. This intermediate then undergoes a ring-opening and transannular cyclization sequence to construct the bridged bicyclic framework. researchgate.net

A formal total synthesis was achieved using enyne metathesis as the pivotal step. researchgate.net In another approach, a tandem Michael-intramolecular Mannich cyclization strategy was employed to construct the core, which was instrumental in the total synthesis of both anatoxin A and homoanatoxin (B127484) from a common intermediate. nih.gov

The following table summarizes some key intermediates and synthetic strategies that have been reported in the literature.

| Key Intermediate/Strategy | Description | Starting Material (Example) | Reference(s) |

| Ketone 8 | A key intermediate in syntheses involving ring expansion of the tropane framework. | (–)-Cocaine | nih.gov |

| Wiseman's Intermediate | A precursor synthesized via a rhodium-catalyzed formal amide insertion reaction. | N/A | researchgate.net |

| β-Lactam intermediate | Formed from cycloaddition, its ring-opening and subsequent cyclization sets up the homotropane skeleton. | Cyclooctadiene | researchgate.net |

| Bicyclic Ketone (6) | An intermediate in a synthesis of (±)-anatoxin-a. | N/A | rsc.org |

| Enyne Metathesis | A key carbon-carbon bond-forming reaction used in a formal total synthesis. | (S)-Pyroglutamic Acid | researchgate.net |

| Tandem Michael-Intramolecular Mannich Cyclization | A strategy for constructing the bicyclic core from a common intermediate for anatoxin A and homoanatoxin. | N/A | nih.gov |

Synthesis of Analogues and Derivatives of (+)-Anatoxin A

The semi-rigid homotropane scaffold combined with a conformationally mobile side chain makes anatoxin A an excellent template for probing nAChR structure and function. nih.gov The synthesis of analogues and derivatives is driven by the need to understand the structural requirements for binding and activation, with the ultimate goal of designing subtype-specific nAChR ligands for therapeutic applications. mdpi.com

The rational design of anatoxin A analogues focuses on systematically modifying its structure to explore the pharmacophore, which describes the essential features required for biological activity. Key elements of the anatoxin A pharmacophore include the secondary amine of the homotropane (a hydrogen bond donor) and the carbonyl unit of the side chain (a hydrogen bond acceptor). nih.govresearchgate.net

Design strategies often target:

Conformational Restriction: The bond between C(2) and C(10) can rotate freely, leading to s-cis and s-trans conformers. The crystal structure of anatoxin A hydrochloride shows only the s-trans form. nih.govmdpi.com Analogues have been designed to lock the conformation into one of these forms to investigate which is the "bioactive conformation." For example, hydroxyanatoxin-a was designed to favor an s-cis arrangement through an intramolecular hydrogen bond. mdpi.com

Exploring Spatial Distribution: The precise spatial relationship between the amine and the carbonyl group is critical. Analogues with modified skeletons or side chains are synthesized to probe these spatial requirements. This includes reducing the C(2)-C(3) double bond to create dihydroanatoxin-a diastereomers. nih.gov

Homologues: The most well-known natural analogue is homoanatoxin A, which has a propionyl group instead of the acetyl group of anatoxin A. nih.govsci-hub.st Synthetic efforts have targeted this and other homologues to understand the effect of side-chain length and bulk.

Synthetic manipulations have heavily focused on the two regions most intimately associated with the nicotinic activity profile: the secondary amine at N(9) and the carbonyl function at C(10). nih.gov

Modifications at the N(9) position have included N-methylation. Comparing the receptor binding affinities of anatoxin A and N-methyl-anatoxin A has provided insights into the role of the secondary amine as a hydrogen bond donor. nih.gov

A wide range of modifications has been explored around the C(10) carbonyl group to alter its steric and electronic properties. These modifications are designed to probe the nature of the hydrogen bond acceptor site in the nAChR. mdpi.com

The following table details some of the reported functional group modifications.

| Modification Site | Type of Modification | Resulting Analogue/Derivative | Purpose of Modification | Reference(s) |

| C(10) Carbonyl | Reduction | (10R) and (10S) secondary alcohols | To explore the spatial and electronic requirements of the hydrogen bond acceptor. | nih.gov |

| C(10) Carbonyl | Conversion to Carboxylic Acid | Carboxylic acid 9g | To introduce a different type of hydrogen bonding group. | mdpi.com |

| C(10) Carbonyl | Conversion to Esters | Ester 9h and 9i | To vary the steric bulk and hydrogen bonding capacity. | mdpi.com |

| C(10) Carbonyl | Conversion to Amides | Amide 9j-l variants | To introduce different hydrogen bonding patterns and steric hindrance. | mdpi.com |

| C(10) Carbonyl | Conversion to Aldehyde | Aldehyde 9m | To alter the electronic character of the side chain. | mdpi.com |

| C(10) Carbonyl | Conversion to Oxime | Oxime 9n | To introduce a different geometric and electronic arrangement. | mdpi.com |

| C(2)-C(3) Double Bond | Reduction | Dihydroanatoxin-a (two diastereomers) | To explore the importance of the double bond and the spatial distribution of the pharmacophore elements. | nih.gov |

| N(9) Amine | Methylation | N-methyl-anatoxin-a | To investigate the role of the secondary amine proton as a hydrogen bond donor. | nih.gov |

These synthetic efforts have been instrumental in refining pharmacophore models for nAChR agonists and continue to guide the design of new chemical probes and potential therapeutic agents. nih.govmdpi.com

Chemoenzymatic Synthetic Approaches to Anatoxin A Analogues

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of traditional organic chemistry, presents a powerful strategy for the synthesis of complex chiral molecules such as this compound and its analogues. While the direct enzymatic synthesis of the anatoxin A core is not extensively documented, chemoenzymatic methods have been effectively applied to generate key chiral intermediates and structurally related azabicyclic scaffolds. These approaches primarily leverage enzymatic kinetic resolution and desymmetrization to establish the critical stereochemistry that is characteristic of this class of neurotoxins.

The application of enzymes, particularly lipases, has been a cornerstone in the asymmetric synthesis of precursors for anatoxin A and its analogues. Lipases are valued for their ability to catalyze enantioselective acylations, esterifications, and hydrolyses under mild reaction conditions, making them ideal for manipulating multifunctional intermediates.

A significant strategy involves the kinetic resolution of racemic intermediates that contain the core 9-azabicyclo[4.2.1]nonane skeleton. For instance, lipases have been successfully employed in the enantioselective hydrolysis of diacetates of related bicyclic systems. In these processes, the enzyme selectively hydrolyzes one enantiomer of the racemic diacetate, leaving the unreacted enantiomer in high enantiomeric purity. This method provides access to both enantiomers of the corresponding diol, which are valuable chiral building blocks for the synthesis of various anatoxin A analogues.

Conversely, the reverse reaction, enzyme-catalyzed acetylation of meso or racemic diols, has also been demonstrated as a viable route. In this approach, a prochiral diol can be desymmetrized, or a racemic diol can be kinetically resolved through selective acetylation. The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. For example, lipases from Candida antarctica (CAL) and Candida rugosa (CRL) have shown considerable efficacy in these transformations.

The following table summarizes representative chemoenzymatic resolutions of intermediates and structurally related compounds that are pertinent to the synthesis of anatoxin A analogues.

| Enzyme | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase (CAL) | Racemic 9-oxabicyclo[3.3.1]nonane-2,6-diol diacetate | Enantioselective Hydrolysis | Enantiopure diol and monoacetate | >98% | researchgate.net |

| Candida rugosa Lipase (CRL) | Racemic 9-oxabicyclo[3.3.1]nonane-2,6-diol | Enantioselective Acetylation | Enantiopure monoacetate and unreacted diol | >98% | researchgate.net |

| Pseudomonas cepacia Lipase | Racemic 2-phenylethanol (B73330) derivative | Kinetic Resolution via Acetylation | (R)-configured alcohol | 99.6% | nih.gov |

| Amano Lipase PS-C II | Enantiomerically enriched acetate (B1210297) | Hydrolysis | (S)-configured alcohol | 99.7% | nih.gov |

Beyond lipases, other enzyme classes hold potential for the chemoenzymatic synthesis of anatoxin A analogues. Alcohol dehydrogenases (ADHs), for example, are powerful catalysts for the stereoselective oxidation of alcohols and the reduction of ketones. frontiersin.orgtudelft.nl An ADH could be employed for the asymmetric reduction of a prochiral ketone intermediate, thereby establishing a key chiral center in the azabicyclic framework. The broad substrate scope and high enantioselectivity of many commercially available ADHs make them attractive candidates for this purpose.

Furthermore, the enzymes involved in the biosynthesis of structurally related tropane alkaloids, such as tropinone (B130398) reductases, offer insights into potential biocatalytic transformations. mdpi.comnih.govfrontiersin.org These enzymes catalyze the stereospecific reduction of tropinone to either tropine (B42219) or pseudotropine. While not directly applied to anatoxin A synthesis, their mechanism of action suggests that engineered variants could potentially be developed to act on anatoxin A precursors, providing a direct enzymatic route to specific stereoisomers.

Molecular Pharmacology and Receptor Interactions of + Anatoxin a

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism by (+)-Anatoxin A

(+)-Anatoxin A is a potent agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems. mdpi.comnih.gov Its rigid bicyclic structure allows it to mimic the action of the endogenous neurotransmitter, acetylcholine (ACh), but with distinct pharmacological properties. nih.gov Unlike acetylcholine, it is not susceptible to hydrolysis by acetylcholinesterase, which contributes to its prolonged effect at the synaptic cleft. nih.gov

(+)-Anatoxin A demonstrates a notable degree of specificity for different subtypes of nicotinic acetylcholine receptors. Research indicates it is a particularly potent agonist at neuronal nAChRs. nih.gov It shows high efficacy for the heteromeric α4β2* subtype, which is the most abundant nicotinic receptor in the human brain, as well as for the homomeric α7 subtype. mdpi.commdpi.comnih.gov

Studies have quantified its potency across these subtypes, revealing it to be significantly more powerful than acetylcholine in certain preparations. nih.gov For instance, (+)-Anatoxin A was found to be most potent in stimulating ion influx in cells expressing the α4β2 subunit combination. nih.gov Its activity at the α7 homooligomers, while still potent, requires slightly higher concentrations for activation. nih.gov The compound's interaction with muscle-type nAChRs is also significant, as its binding to these receptors at the neuromuscular junction is a primary mechanism of its action. nih.gov

Table 1: Potency of (+)-Anatoxin A at Various nAChR Subtypes This table is interactive and can be sorted by column.

| Receptor Subtype | Preparation | Potency (EC50) | Reference |

|---|---|---|---|

| Neuronal α4β2 | M10 Cells (Rb+ Influx) | 48 nM | nih.gov |

| Neuronal α7 | Xenopus Oocytes | 0.58 µM | nih.gov |

| Presynaptic Neuronal | Hippocampal Synaptosomes | 140 nM | nih.gov |

(+)-Anatoxin A functions as a competitive agonist, binding directly to the same recognition site as acetylcholine on the nAChR. nih.gov This has been demonstrated in studies where (+)-Anatoxin A competitively inhibits the binding of radiolabeled acetylcholine and other classic nicotinic antagonists. nih.gov Its binding affinity for this site is high, with a dissociation constant (Kd) measured in the range of 0.1–0.2 microM. nih.gov The semirigid structure of (+)-Anatoxin A is thought to contribute to its higher affinity for the receptor compared to the more flexible acetylcholine molecule. nih.govnih.gov This competitive binding means that (+)-Anatoxin A directly vies with the endogenous neurotransmitter to occupy and activate the receptor.

Upon binding to the nAChR, (+)-Anatoxin A induces a conformational change in the receptor, causing its integral ion channel to open. nih.govnih.gov This activation allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. mdpi.commdpi.com

Single-channel patch-clamp recordings have provided detailed insights into the dynamics of the ion channel when activated by (+)-Anatoxin A. The conductance of channels activated by (+)-Anatoxin A is nearly identical to that of channels activated by acetylcholine, measured at approximately 28 pS and 27 pS, respectively. nih.gov However, a key difference lies in the duration of channel activation; the "burst times" for channels opened by (+)-Anatoxin A are shorter than those caused by acetylcholine. nih.gov This suggests that while the channel allows ions to flow at a similar rate, individual activation events are briefer, though the toxin's resistance to degradation leads to repeated activations. nih.govnih.gov

Receptor Desensitization and Sustained Activation by (+)-Anatoxin A

Receptor desensitization is a protective mechanism where a receptor becomes refractory to its agonist following prolonged exposure. mdpi.com (+)-Anatoxin A significantly influences this process, leading to sustained receptor activation.

While (+)-Anatoxin A does cause receptor desensitization, it does so at a significantly slower rate than acetylcholine. nih.gov This prolonged interaction without rapid desensitization can be considered a form of desensitization blockade, where the receptor remains in an active or activatable state for an extended period. nih.gov This effect is observable in experimental settings, where pre-incubation with anatoxin-a leads to a time- and concentration-dependent attenuation of the receptor's response, a hallmark of the onset of a desensitized state. nih.gov The slower induction of this state compared to acetylcholine is a critical aspect of its molecular action. nih.gov At higher concentrations (greater than 5 µM), desensitization becomes more pronounced. nih.gov

The unique interaction of (+)-Anatoxin A with nAChRs has profound implications for cholinergic signaling. By acting as a potent agonist that resists degradation and induces desensitization more slowly than the natural ligand, it causes sustained and uncontrolled receptor activation. nih.govnih.gov This leads to continuous membrane depolarization and muscle stimulation. mdpi.com The persistent activation disrupts normal, phasic cholinergic neurotransmission, which relies on the rapid clearance of acetylcholine and the ability of the receptor to reset. The resulting "desensitisation blockade" and sustained ion influx can lead to a state of excitotoxicity and paralysis of cholinergic pathways. nih.gov

Interactions of (+)-Anatoxin A with Cholinergic Systems Beyond nAChRs

While the primary molecular target of (+)-Anatoxin A is the nicotinic acetylcholine receptor (nAChR), its interactions within the broader cholinergic system extend beyond simple receptor agonism. These interactions are significantly influenced by its metabolic stability and the downstream consequences of sustained receptor activation.

A pivotal characteristic of (+)-Anatoxin A's molecular pharmacology is its resistance to enzymatic degradation by acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the endogenous neurotransmitter, acetylcholine. epa.govtaylorandfrancis.com Unlike acetylcholine, which is rapidly cleared from the synaptic cleft by AChE to terminate the nerve signal, (+)-Anatoxin A is not a substrate for this enzyme. taylorandfrancis.com This resistance to hydrolysis means that once (+)-Anatoxin A binds to the nAChR, its action is prolonged, leading to continuous and uncontrolled stimulation of the receptor. epa.govtaylorandfrancis.com

This inherent stability has rendered (+)-Anatoxin A an important pharmacological tool in the study of nAChRs. epa.gov Its persistent action allows researchers to investigate receptor function and kinetics without the confounding factor of rapid enzymatic breakdown that occurs with acetylcholine. The inability of acetylcholinesterase to hydrolyze (+)-Anatoxin A is a key factor differentiating its mode of action from that of acetylcholine and is fundamental to its potent toxicological profile. epa.gov The binding of (+)-Anatoxin A to the receptor is irreversible, and this, combined with its resistance to hydrolysis, leads to prolonged stimulation of affected muscles, causing twitching, fatigue, and ultimately, paralysis. taylorandfrancis.com

The sustained and potent activation of nicotinic acetylcholine receptors by (+)-Anatoxin A can lead to several indirect effects within the cholinergic system. The primary direct action of the toxin is to mimic acetylcholine at the neuromuscular junction; however, because it is not degraded by acetylcholinesterase, this stimulation is persistent. epa.gov This unrelenting stimulation of muscle cells can lead to secondary effects such as muscle fatigue and fasciculations. epa.govtaylorandfrancis.com

With sufficient exposure, the widespread and continuous stimulation by (+)-Anatoxin A may lead to an accumulation of endogenous acetylcholine in certain synaptic locations. epa.gov This can result in broader cholinergic effects, including activation of muscarinic acetylcholine receptors (mAChRs), even though (+)-Anatoxin A itself has a much lower affinity for these receptors compared to nAChRs. epa.govnih.gov Research has shown that (+)-Anatoxin A's affinity for muscarinic receptors in the rat brain is significantly lower than for nicotinic receptors. nih.gov

The following table summarizes the differential binding affinities of (+)-Anatoxin A for cholinergic receptor subtypes, highlighting its selectivity for nicotinic receptors.

| Receptor Type | Compound | Affinity Measure | Value |

| Nicotinic Acetylcholine Receptor (Torpedo electric tissue) | (+)-Anatoxin A | Kd | 0.1–0.2 µM |

| Muscarinic Acetylcholine Receptor (rat brain) | (+)-Anatoxin A | IC50 | 10–20 µM |

Data sourced from Aronstam & Witkop (1981). nih.gov

The significant difference in affinity underscores that the primary toxic action is mediated through nicotinic receptors. However, the downstream physiological cascade resulting from intense and prolonged nAChR activation constitutes a range of indirect cholinergic effects. epa.gov

Structure Activity Relationship Sar and Computational Studies of + Anatoxin a

Elucidation of the (+)-Anatoxin A Pharmacophore

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For (+)-Anatoxin A, the pharmacophore for nicotinic activity has been extensively investigated.

SAR studies have identified several key structural components of (+)-Anatoxin A that are crucial for its potent agonistic effect at nAChRs. The naturally occurring (+)-enantiomer is significantly more potent than its synthetic (−)-enantiomer, highlighting the stereospecificity of the receptor interaction. nih.govmdpi.com Initial comparisons revealed that (+)-anatoxin-a is 2–3 times more potent at activating muscle nAChRs, suggesting that the (−)-enantiomer is largely inactive. nih.gov

The protonated secondary amine within the bicyclic system is a critical feature. nih.gov At physiological pH, the pKa of anatoxin-a (9.4) ensures it exists predominantly in its protonated form, which is believed to interact with a negatively charged region of the nAChR binding site. nih.gov N-methylation of the secondary amine has been shown to decrease nicotinic activity, underscoring the importance of the secondary amine for optimal interaction. nih.gov

The carbonyl group of the enone moiety is another essential element, likely acting as a hydrogen bond acceptor. nih.gov The distance between the cationic nitrogen center and this hydrogen bond acceptor is a key determinant of activity. nih.gov Modifications to this enone system, such as reduction of the carbonyl group, lead to a significant loss of potency. academicjournals.org

The bicyclic framework of anatoxin-a provides a conformationally restricted scaffold, which has been instrumental in defining the spatial requirements of the nicotinic pharmacophore. nih.gov This rigidity, compared to the flexible nature of the endogenous ligand acetylcholine (B1216132), has allowed for more precise mapping of the agonist binding site. nih.gov

Table 1: Key Structural Features of (+)-Anatoxin A for Nicotinic Activity

| Structural Feature | Importance for Nicotinic Activity | Reference |

| (+)-Enantiomer | Significantly more potent than the (-)-enantiomer, indicating stereospecific receptor binding. | nih.govmdpi.com |

| Protonated Secondary Amine | Essential for interaction with a negatively charged region of the nAChR binding site. | nih.gov |

| Carbonyl Group (Enone) | Acts as a crucial hydrogen bond acceptor. | nih.gov |

| Rigid Bicyclic Scaffold | Provides conformational constraint, aiding in the definition of the nicotinic pharmacophore. | nih.gov |

The conformational flexibility of (+)-Anatoxin A is primarily centered around the rotation of the bond between C(2) and C(10), giving rise to two main low-energy conformations: s-cis and s-trans. nih.gov These conformers are defined by the relative orientation of the C=C and C=O bonds of the enone system. The determination of which of these conformations is the "bioactive conformation" — the one that binds to the nAChR — has been a subject of considerable research and debate. nih.gov

While early calculations suggested a slight preference for the s-cis conformation, later studies on the more biologically relevant protonated form of anatoxin-a indicated that the s-trans conformer is more stable. nih.gov X-ray crystallography of anatoxin-a hydrochloride has shown only the s-trans form to be present in the crystal lattice. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of (+)-Anatoxin A Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For (+)-Anatoxin A and its derivatives, QSAR has been employed to better understand the physicochemical properties that govern their potency at nicotinic receptors.

Due to the complexity of the interactions between a ligand and its receptor, QSAR models for anatoxin-a analogues have utilized multivariate statistical techniques. These methods can analyze multiple molecular descriptors simultaneously, providing a more holistic view of the structure-activity landscape. Commonly employed techniques in QSAR include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. rsc.orgscielo.br

PCA is an exploratory data analysis tool that reduces the dimensionality of a dataset containing a large number of inter-correlated variables into a smaller set of uncorrelated principal components. rsc.org In the context of anatoxin-a derivatives, PCA can be used to identify the most important physicochemical properties that account for the variation in nicotinic activity across a range of analogues. Non-linear mapping is another technique that has been used to visualize the relationships between compounds in a lower-dimensional space.

Predictive QSAR models for (+)-Anatoxin A analogues have been developed to forecast the nicotinic activity of novel compounds. These models are built using a "training set" of compounds with known activities and then validated using an external "test set" of compounds not used in the model's development.

A notable QSAR study on a series of 21 anatoxin-a derivatives utilized multivariate statistical techniques to classify compounds into potent, moderate, and weak nicotinic agonists. The study calculated 32 molecular descriptors for each compound and used principal components analysis and non-linear mapping to explore the relationships between chemical structure and biological activity. The resulting models were able to successfully predict the activity of five out of six test compounds, demonstrating their potential value in forecasting the potency of new anatoxin-a analogues.

Despite the utility of such studies, detailed public access to the specific datasets, including the full list of compounds, their molecular descriptors, and precise biological activity values, is often limited in the scientific literature. This can make it challenging to independently verify and expand upon existing QSAR models for (+)-Anatoxin A.

Molecular Modeling and Docking Studies of (+)-Anatoxin A

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation and interaction energy of a ligand with its receptor. These studies have provided valuable insights into how (+)-Anatoxin A binds to the nAChR and the closely related acetylcholine-binding protein (AChBP), which serves as a structural surrogate for the ligand-binding domain of the nAChR. nih.gov

Docking simulations have consistently shown that (+)-Anatoxin A binds to the orthosteric binding site of the nAChR, which is located at the interface between two subunits. academicjournals.orgresearchgate.net The protonated secondary amine of anatoxin-a forms a key electrostatic interaction with a negatively charged amino acid residue in the binding pocket, often a conserved aspartate or glutamate. nih.gov

Studies have identified several amino acid residues that are important for the binding of (+)-Anatoxin A. For instance, docking of anatoxin-a into a model of the nAChR has shown hydrophobic interactions with residues such as Phe214, Tyr277, and Thr281. academicjournals.orgresearchgate.net The complex is further stabilized by these interactions, leading to a high binding affinity. researchgate.net The calculated binding energies from these docking studies are often in good agreement with experimentally determined values. For example, one study reported a glide energy of -18.242 kcal/mol and a docking score of -4.567 for the interaction of anatoxin-a with the nAChR. academicjournals.orgresearchgate.net

The crystal structure of (+)-Anatoxin A in complex with AChBP has provided a detailed view of the molecular recognition process. nih.gov These studies confirm the importance of the key pharmacophoric elements and reveal the specific hydrogen bonding and van der Waals interactions that contribute to the high-affinity binding of this potent neurotoxin.

Table 2: Summary of Molecular Docking Results for (+)-Anatoxin A with nAChR

| Parameter | Value/Description | Reference |

| Binding Site | Orthosteric site at the subunit interface | academicjournals.orgresearchgate.net |

| Key Interacting Residues | Phe214, Tyr277, Thr281 (hydrophobic interactions) | academicjournals.orgresearchgate.net |

| Glide Energy | -18.242 kcal/mol | academicjournals.orgresearchgate.net |

| Docking Score | -4.567 | academicjournals.orgresearchgate.net |

Ligand-Receptor Binding Interactions of Anatoxin A (e.g., nAChR α-chain residues)

The high affinity and agonist activity of (+)-Anatoxin A at nAChRs are dictated by specific molecular interactions within the receptor's binding pocket. The binding site is located at the interface between two subunits, with the α-subunit playing a critical role.

Key interactions involve a cation-π interaction between the protonated secondary amine of anatoxin A and the aromatic rings of conserved tyrosine and tryptophan residues within the α-subunit. nih.gov This interaction is a hallmark of agonist binding to nAChRs. Additionally, hydrogen bonding plays a significant role in stabilizing the ligand-receptor complex. Conserved aspartate residues in the binding pocket are thought to provide the necessary negative electrostatic potential for hydrogen bonding with the pharmacophoric elements of nicotinic agonists like anatoxin A. nih.gov

Molecular docking studies have provided more specific insights into the residues involved. For instance, simulations have indicated hydrophobic interactions between (+)-Anatoxin A and residues such as Phe214, Tyr277, and Thr281 of the nAChR A-chain. The bond lengths for these interactions have been calculated to be 1.97 Å, 1.96 Å, and 2.04 Å, respectively.

The stereochemistry of anatoxin A is also a critical determinant of its activity. The naturally occurring (+)-enantiomer is significantly more potent than its synthetic (-)-enantiomer, highlighting the precise geometric requirements of the nAChR binding site. nih.gov

Computational Approaches to Anatoxin A Binding Affinity Prediction

Computational methods, particularly molecular docking, have been instrumental in predicting the binding affinity of (+)-Anatoxin A to nAChRs. These approaches simulate the interaction between the ligand and the receptor, providing quantitative estimates of binding strength.

Software such as Glide is commonly used for these docking studies. The output of these simulations includes metrics like docking scores and glide energies, which are indicative of the binding affinity. For example, a docking study of anatoxin A with the nAChR (PDB ID: 2BG9) yielded a glide energy of -18.242 and a docking score of -4.567. These values provide a computational basis for the high-affinity binding observed experimentally.

Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the structural features of anatoxin A and its analogs with their biological activity. mdpi.com These models help in refining our understanding of the pharmacophore and predicting the activity of novel derivatives.

| Computational Method | Receptor Model | Predicted Glide Energy (kcal/mol) | Predicted Docking Score |

|---|---|---|---|

| Molecular Docking (Glide) | nAChR (PDB ID: 2BG9) | -18.242 | -4.567 |

Molecular Dynamics Simulations of (+)-Anatoxin A-nAChR Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can reveal crucial information about the stability of the complex, the conformational changes induced by ligand binding, and the dynamics of the interacting molecules.

Although specific, detailed MD simulation studies focusing exclusively on the (+)-Anatoxin A-nAChR complex are not extensively reported in the available literature, the methodology is widely applied to similar toxin-receptor systems. nih.gov Generally, MD simulations of ligand-gated ion channels like the nAChR involve embedding the receptor-ligand complex in a model lipid bilayer with explicit solvent and ions to mimic the physiological environment. nih.gov

These simulations can track the root mean square deviation (RMSD) of the protein and ligand to assess the stability of the complex. They can also elucidate changes in the conformation of the receptor's binding loops, such as the C-loop, which are known to be critical for channel gating. elifesciences.org For other toxins, MD simulations have been used to explore the binding and unbinding pathways and to calculate binding free energies, providing a more comprehensive understanding of the interaction dynamics than static docking alone. nih.govfrontiersin.org The application of such detailed MD simulations to the (+)-Anatoxin A-nAChR complex remains a promising area for future research to further unravel the molecular basis of its potent neurotoxicity.

Environmental Fate and Degradation Pathways of + Anatoxin a

Abiotic Degradation Mechanisms of Anatoxin A

Abiotic degradation of Anatoxin A is primarily influenced by factors such as light, pH, and the presence of oxidizing agents. These processes can lead to the transformation of the toxin into various degradation byproducts.

Photolysis, or the breakdown of compounds by light, is a significant pathway for Anatoxin A degradation. The efficiency of this process is highly dependent on the wavelength of the ultraviolet (UV) radiation. Anatoxin A has an absorption maximum in the range of 230-240 nm, which makes it susceptible to degradation by UV-C light (200-280 nm) but resistant to UV-A irradiation (315-400 nm). researchgate.net

Studies have shown that under UV-C irradiation at 254 nm, a significant reduction in Anatoxin A concentration can be achieved. researchgate.net For instance, one study reported a 70% degradation of Anatoxin A under UV-C light. researchgate.net In contrast, UV-A irradiation has been found to have a negligible effect on Anatoxin A degradation. uj.edu.pl The use of a medium pressure UV lamp, which emits a broader spectrum of UV light, required a dose of 1285 mJ/cm² to achieve 88% and 50% degradation of Anatoxin A at concentrations of 0.6 mg/L and 1.8 mg/L, respectively. nih.gov

Interactive Data Table: Photolytic Degradation of Anatoxin A

| Light Condition | Wavelength/Type | Initial Concentration | UV Dose/Fluence | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| UV-C | 254 nm | Not specified | Not specified | 70% | researchgate.net |

| UV-C LED | 260 nm | 1 µM | 4032 J/m² | 50% | epa.govkisti.re.kr |

| Medium Pressure UV Lamp | Broad Spectrum | 0.6 mg/L | 1285 mJ/cm² | 88% | nih.gov |

| Medium Pressure UV Lamp | Broad Spectrum | 1.8 mg/L | 1285 mJ/cm² | 50% | nih.gov |

| UV-A | 315-400 nm | Not specified | Not specified | Negligible | uj.edu.pl |

The stability of Anatoxin A in water is significantly influenced by pH. Generally, the toxin is more stable under acidic conditions and degrades more rapidly in neutral to alkaline environments. researchgate.netepa.gov The pKa of the (+)-Anatoxin A enantiomer is 9.36, indicating that the molecule is protonated at physiological pH. who.int

Research has demonstrated that under acidic conditions (pH 4), Anatoxin A can be detected for at least 21 days. epa.gov However, at pH levels of 8 and 10, detectable levels were only present for 14 days. epa.gov The degradation is accelerated at higher pH values, with faster breakdown observed at pH 9.5. mdpi.com In the absence of sunlight, the half-life of Anatoxin A can range from a few days to several months, with alkaline conditions speeding up the degradation process. epa.gov

Interactive Data Table: Effect of pH on Anatoxin A Stability

| pH Condition | Stability/Degradation Rate | Half-life (in absence of sunlight) | Reference |

|---|---|---|---|

| Acidic (e.g., pH 4) | Relatively stable, detected for at least 21 days | Several days to months | researchgate.netepa.gov |

| Neutral (e.g., pH 7) | Faster degradation than acidic conditions | Not specified | researchgate.net |

| Alkaline (e.g., pH 8-10) | Accelerated degradation, detected for 14 days | 1 to 2 hours (with photolysis) | epa.gov |

| Highly Alkaline (e.g., pH 9.5) | Rapid degradation | Not specified | mdpi.com |

Advanced Oxidation Processes (AOPs) are highly effective in degrading Anatoxin A. The combination of UV-C irradiation with hydrogen peroxide (H2O2) generates highly reactive hydroxyl radicals (•OH), which rapidly oxidize the toxin. researchgate.netnih.gov The UV-C/H2O2 process has been shown to enhance the oxidation rate of Anatoxin A by 4.5 times compared to direct photolysis with UV-C alone, leading to 97% degradation. epa.gov

The degradation of Anatoxin A through the UV-C/H2O2 reaction results in the formation of several by-products. Using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), six degradation by-products with [M+H]⁺ ions of 142, 127, 113, 132, 117, and 124 have been identified. researchgate.net These by-products are further degraded as the reaction continues. researchgate.net The process also leads to a significant decrease in total organic carbon (TOC) and the mineralization of nitrogen in Anatoxin A into ammonium (B1175870) (NH4⁺), nitrite (B80452) (NO2⁻), and nitrate (B79036) (NO3⁻) ions. researchgate.net Other identified degradation products under different conditions include hydro-ANTX-a and hemiacetyl-ANTX-a. researchgate.net

Interactive Data Table: By-products of Anatoxin A Degradation via UV-C/H2O2

| By-product [M+H]⁺ | Proposed Structure/Formula | Reference |

|---|---|---|

| 142 | Not specified | researchgate.net |

| 127 | Not specified | researchgate.net |

| 113 | Not specified | researchgate.net |

| 132 | Not specified | researchgate.net |

| 117 | Not specified | researchgate.net |

| 124 | Not specified | researchgate.net |

| Not specified | hydro-ANTX-a | researchgate.net |

| Not specified | hemiacetyl-ANTX-a | researchgate.net |

Biotic Degradation Mechanisms of Anatoxin A

Biotic degradation involves the breakdown of Anatoxin A by living organisms, primarily bacteria. This is considered a significant removal mechanism in natural aquatic environments. mdpi.com

Several bacterial species have been identified as capable of degrading Anatoxin A. A strain of Pseudomonas sp. was reported to be able to degrade the toxin. nih.gov More recently, a Bacillus subtilis strain (AMRI-03), isolated from a eutrophic lake, demonstrated the ability to biodegrade Anatoxin A to the non-toxic metabolite Epoxy-ATX-a. nih.gov This strain exhibited rapid degradation, with the rate being dependent on the initial toxin concentration. nih.gov At higher initial concentrations (50 & 100 µg L⁻¹), complete degradation occurred within 4 days. nih.gov The optimal conditions for biodegradation by this Bacillus strain were found to be at temperatures of 25 and 30 °C and a pH of 7 and 8. nih.gov

Interactive Data Table: Bacterial Degradation of (+)-Anatoxin A

| Bacterial Species | Degradation Product | Degradation Time | Optimal Conditions | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | Not specified | Not specified | Not specified | nih.gov |

| Bacillus subtilis (AMRI-03) | Epoxy-ATX-a | 4 days (at 50 & 100 µg L⁻¹) | Temp: 25-30 °C, pH: 7-8 | nih.gov |

While specific enzymatic pathways for Anatoxin A degradation have not been extensively detailed in the available literature, the process of bacterial degradation strongly implies the involvement of enzymes. nih.govnih.gov The breakdown of complex organic molecules like Anatoxin A by bacteria is typically mediated by specific enzymes that catalyze the cleavage of chemical bonds. Further research is needed to isolate and characterize the specific enzymes and the corresponding genes responsible for the biodegradation of Anatoxin A.

Environmental Persistence and Transport of (+)-Anatoxin A

The environmental persistence and transport of (+)-Anatoxin A are significantly influenced by its interactions with sediments and its degradation kinetics in natural waters. These processes determine the concentration, bioavailability, and potential impact of the toxin in aquatic ecosystems.

Sorption of Anatoxin A to Sediments (Clay-rich, Organic-rich vs. Sandy)

The sorption of (+)-Anatoxin A to sediments is a key process affecting its mobility and concentration in the water column. Research indicates that the extent of sorption is heavily dependent on the sediment composition, particularly the content of clay and organic matter. epa.govmdpi.com

Studies have shown that anatoxin-a sorbs most strongly to clay-rich and organic-rich sediments, while it is weakly sorbed to sandy sediments. epa.gov This preferential sorption is attributed to the physicochemical properties of both the toxin and the sediment particles. Under typical environmental pH conditions (pH 6-9), anatoxin-a exists predominantly in its protonated, cationic form. mdpi.com This positive charge facilitates electrostatic attraction to the negatively charged surfaces of clay minerals and organic matter. mdpi.com

Detailed laboratory batch experiments have quantified the sorption affinities of anatoxin-a to various natural soils. For a range of aqueous anatoxin-a concentrations, the distribution coefficient (Kd), a measure of the extent of sorption, has been determined for different soil types. The results consistently show substantial removal of anatoxin-a from the water phase through sorption. mdpi.com

One study investigating several natural soil types found that the distribution coefficient (Kd) for anatoxin-a ranged from 22.3 to 77.1 L/kg. mdpi.com The variation in Kd values highlights the differing capacities of sediments to bind the toxin. The research further suggests that clay mineralogy is a crucial factor in explaining the sorption of anatoxin-a in natural soils. mdpi.com Specifically, a positive correlation has been observed between the Kd value and the combined abundance of kaolinite (B1170537) and smectite, two common types of clay minerals. mdpi.com

Sorption of (+)-Anatoxin A to Different Sediment Types

| Sediment Type | Sorption Affinity | Distribution Coefficient (Kd) (L/kg) | Primary Sorption Mechanism |

|---|---|---|---|

| Clay-rich | Strong | Higher end of 22.3 - 77.1 range | Cation Exchange |

| Organic-rich | Strong | Data not specified, but qualitatively strong | Cation Exchange and other interactions |

| Sandy | Weak | Lower end of 22.3 - 77.1 range | - |

Degradation Kinetics and Half-life Determination of Anatoxin A in Natural Waters

The persistence of (+)-Anatoxin A in aquatic environments is largely governed by its degradation rate, which is influenced by factors such as sunlight, pH, and microbial activity.

Photolysis, or degradation by sunlight, is a major pathway for the breakdown of anatoxin-a. nih.gov The toxin undergoes rapid photochemical degradation, with a reported half-life of 1 to 2 hours under natural sunlight conditions at a pH of 8 to 9. epa.govnih.govresearchgate.net This rapid breakdown in the presence of sunlight suggests that the toxin is less likely to persist in the sunlit surface layers of water bodies. The degradation of anatoxin-a is dependent on both light intensity and pH, with higher pH values favoring the degradation reactions. epa.govnih.gov

In the absence of sunlight, the persistence of anatoxin-a increases significantly, with half-lives ranging from several days to several months. epa.govmdpi.comnih.gov Laboratory experiments using reservoir water with sediment microbial populations determined an anatoxin-a half-life of five days. epa.gov Another study reported that at pH 8 and 10, under a natural photoperiod in a laboratory setting, less than 5% of the initial anatoxin-a concentration remained after 14 days, implying a half-life of approximately 3.2 days. mdpi.com In freshwater at a neutral pH, the half-life of anatoxin-a is estimated to be around 5 days. researchgate.net

The pH of the water also plays a critical role in the stability of anatoxin-a. The toxin is relatively stable under acidic and neutral conditions. epa.gov However, alkaline conditions accelerate its breakdown. epa.govresearchgate.net For instance, anatoxin-a was found to be stable in reservoir water at pH 4 for at least 21 days, while at pH 8 and 10, detectable levels were present after 14 days. epa.gov

The breakdown products of anatoxin-a, resulting from both photolytic and non-photolytic degradation, are reported to be less toxic or inactive. nih.govresearchgate.net

Half-life of (+)-Anatoxin A under Various Environmental Conditions

| Condition | pH | Half-life |

|---|---|---|

| Natural Sunlight | 8 - 9 | 1 - 2 hours |

| Natural Light (General) | Not specified | 4 - 10 hours |

| Absence of Sunlight | Not specified | Several days to months |

| Reservoir water with sediment microbes (Lab) | Not specified | 5 days |

| Natural photoperiod (Lab) | 8 and 10 | 3.2 days |

| Freshwater (Neutral pH) | Neutral | ~5 days |

| Reservoir water (Stable) | 4 | >21 days |

Neurotoxicological Mechanisms of + Anatoxin a Excluding Adverse Effects/clinical Data

Cellular and Subcellular Mechanisms of Anatoxin A Neurotoxicity

The neurotoxicity of (+)-Anatoxin A hydrochloride stems from its potent and specific interactions at the cellular and subcellular levels, primarily targeting the cholinergic system. Its mode of action is centered on its function as a powerful agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), which disrupts normal nerve-to-muscle communication. epa.govmdpi.com

Disruption of Neuromuscular Junction Function by Anatoxin A

(+)-Anatoxin A acts as a potent and stereospecific agonist at nicotinic synapses, particularly at the neuromuscular junction (NMJ). nih.gov The NMJ is a critical synapse where motor neurons release the neurotransmitter acetylcholine (ACh) to trigger muscle contraction. (+)-Anatoxin A mimics the action of ACh but exhibits a significantly higher affinity for the muscle-type nAChRs located on the postsynaptic membrane. nih.govnih.gov Research indicates that (+)-Anatoxin A can be up to 20 times more potent than acetylcholine in this regard. nih.gov

Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the signal, (+)-Anatoxin A is resistant to this enzymatic degradation. mdpi.com This resistance leads to a persistent and irreversible binding to the nAChRs. mdpi.com The continuous stimulation of these receptors causes an initial phase of muscle fasciculations and twitching, which is followed by a depolarizing blockade. researchgate.net This sustained depolarization renders the muscle cell unresponsive to further nerve impulses, leading to muscle fatigue and eventual paralysis. nih.gov

Table 1: Comparative Agonist Potency at Nicotinic Acetylcholine Receptors

| Compound | Relative Potency | Key Characteristics |

|---|---|---|

| (+)-Anatoxin A | High (e.g., ~20x > Acetylcholine) | Potent nAChR agonist; resistant to acetylcholinesterase degradation. mdpi.comnih.gov |

| Acetylcholine (ACh) | Baseline | Endogenous neurotransmitter; rapidly hydrolyzed by acetylcholinesterase. mdpi.com |

| Carbachol | Lower than (+)-Anatoxin A | Synthetic choline (B1196258) ester; acts as a nAChR agonist. nih.gov |

| (-)-Nicotine | 3-50x less potent than (+)-Anatoxin A | Plant alkaloid; well-known nAChR agonist. nih.gov |

Impairment of Nerve Impulse Transmission by Anatoxin A

The impairment of nerve impulse transmission is a direct consequence of the events at the neuromuscular junction. The binding of (+)-Anatoxin A to nAChRs triggers the opening of their associated ion channels, causing an influx of sodium (Na+) and calcium (Ca2+) ions into the muscle cell. nih.govnih.gov This influx leads to a rapid and sustained depolarization of the postsynaptic membrane. mdpi.comnih.gov

Normally, for a new nerve impulse to be transmitted, the membrane must repolarize. However, the persistent presence and action of (+)-Anatoxin A prevent this repolarization, locking the membrane in a depolarized state. This condition is known as a depolarization blockade. nih.gov As a result, voltage-gated sodium channels remain inactivated, and the muscle fiber cannot generate further action potentials in response to signals from the motor neuron. nih.gov This effective blockade of electrical transmission leads to flaccid paralysis of the affected muscles. nih.gov

Impact of Anatoxin A on Cellular Ion Channels

The primary molecular target of (+)-Anatoxin A is the ligand-gated ion channel that is an integral part of the nicotinic acetylcholine receptor. nih.govmdpi.com nAChRs are transmembrane proteins that, upon binding to an agonist like acetylcholine or (+)-Anatoxin A, undergo a conformational change that opens a central pore. nih.gov

This channel is non-selective for cations, allowing the passage of positively charged ions, primarily Na+ and K+, and to a lesser extent, Ca2+, down their electrochemical gradients. researchgate.netdntb.gov.ua The primary effect of channel opening in a muscle cell is a large influx of Na+, which overwhelms the efflux of K+, leading to the strong depolarization of the cell membrane. nih.govnih.gov Single-channel patch-clamp recordings have shown that channels activated by (+)-Anatoxin A have a similar conductance to those activated by acetylcholine, although the channel lifetime may be shorter. nih.gov The relentless activation of these channels by the toxin ensures a continuous depolarizing current, which underlies the subsequent neuromuscular blockade. nih.gov

Effects of (+)-Anatoxin A on Specific Neural Pathways

While the most pronounced effects of (+)-Anatoxin A are observed in the peripheral nervous system, it is also capable of crossing the blood-brain barrier and interacting with neural pathways in the central nervous system. mdpi.com

Central Nervous System Interactions of Anatoxin A

Once in the central nervous system (CNS), (+)-Anatoxin A interacts with various neuronal nAChR subtypes. epa.gov Studies have demonstrated that it is a potent agonist at several of these receptors, including the α4β2 and α7 subtypes. nih.gov The activation of these receptors can modulate the release of other neurotransmitters.

Notably, research has shown that (+)-Anatoxin A stimulates the release of dopamine (B1211576) from rat striatal synaptosomes and in vivo in the striatum. epa.govnih.govnih.gov This effect is mediated by its action on presynaptic nicotinic receptors, which, when activated, facilitate neurotransmitter release. epa.govnih.gov The dopamine release is dependent on both calcium and sodium and occurs via an exocytotic mechanism. nih.gov The toxin shows a low affinity for muscarinic acetylcholine receptors in the brain, indicating its high specificity for nicotinic subtypes. mdpi.com

Peripheral Nervous System Interactions of Anatoxin A

The peripheral nervous system (PNS) is the primary domain of (+)-Anatoxin A's neurotoxic action. The PNS includes all nervous tissue outside the CNS and is broadly divided into the somatic nervous system (controlling voluntary muscles) and the autonomic nervous system (controlling involuntary functions).

(+)-Anatoxin A's effects on the somatic nervous system are exemplified by its potent action at the neuromuscular junction, leading to the paralysis of skeletal muscles, including the diaphragm, which is critical for respiration. epa.govnih.gov In the autonomic nervous system, which regulates organs and glands, (+)-Anatoxin A also acts as a nicotinic agonist. nih.gov Nicotinic receptors are present in autonomic ganglia, the relay stations where preganglionic neurons connect with postganglionic neurons. youtube.com By stimulating these ganglionic nAChRs, (+)-Anatoxin A can indiscriminately activate both the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") divisions, leading to a complex and disruptive array of autonomic signals. nih.govyoutube.com For instance, it can evoke the secretion of catecholamines (adrenaline and noradrenaline) from adrenal chromaffin cells, which are part of the sympathetic nervous system. nih.gov

Table 2: Summary of (+)-Anatoxin A Effects on Nervous System Divisions

| Nervous System Division | Primary Target | Mechanism of Action | Consequence |

|---|---|---|---|

| Central Nervous System (CNS) | Neuronal nAChRs (e.g., α4β2, α7) | Agonist binding on presynaptic terminals. nih.gov | Modulation of neurotransmitter release (e.g., increased Dopamine). nih.govnih.gov |

| Peripheral Nervous System (PNS) - Somatic | Muscle-type nAChRs at the NMJ | Potent, irreversible agonist action causing persistent depolarization. mdpi.comnih.gov | Muscle fasciculations followed by paralysis and respiratory failure. nih.gov |